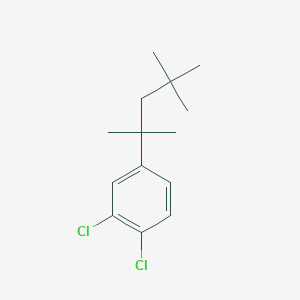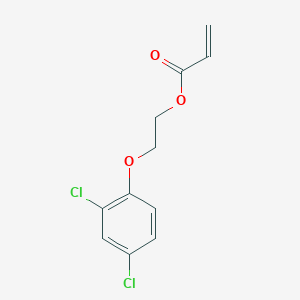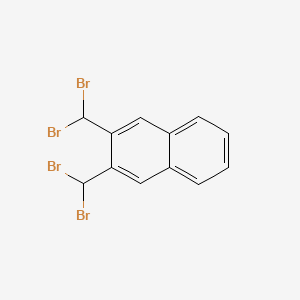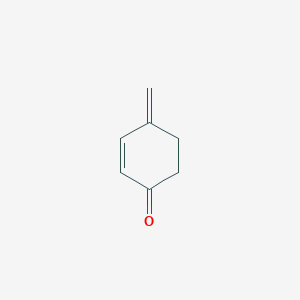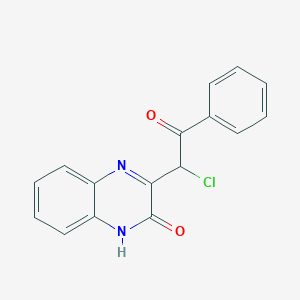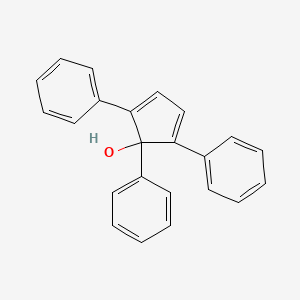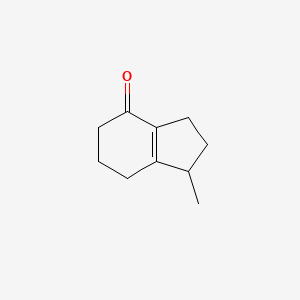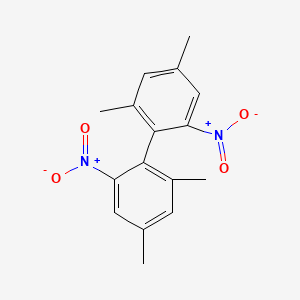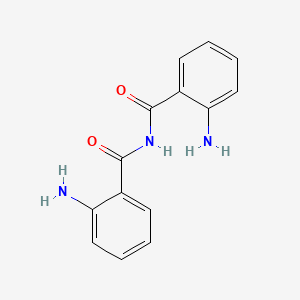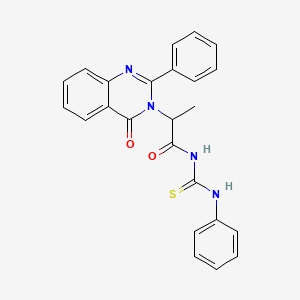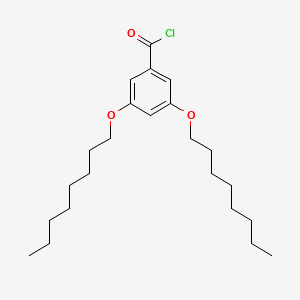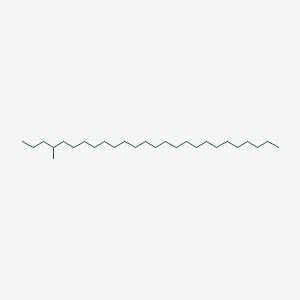
D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-: is a complex organic compound consisting of 36 hydrogen atoms, 28 carbon atoms, 6 nitrogen atoms, and 6 oxygen atoms . This compound is notable for its intricate structure, which includes multiple aromatic bonds, amide groups, and a combination of primary, secondary, and tertiary amides .
Vorbereitungsmethoden
The synthesis of D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- involves multiple steps, typically starting with the protection of functional groups to prevent unwanted reactions. The process includes:
Peptide Bond Formation: This is achieved through coupling reactions using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Deprotection: Removal of protecting groups under acidic or basic conditions.
Purification: Techniques such as HPLC (High-Performance Liquid Chromatography) are used to purify the final product.
Industrial production methods may involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex sequences and high yields.
Analyse Chemischer Reaktionen
D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- undergoes various chemical reactions, including:
Oxidation: Typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or aromatic sites.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- include other peptides and peptide analogs. These compounds share structural similarities but may differ in their specific amino acid sequences or functional groups. Examples include:
D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-: analogs with different amino acid substitutions.
Peptide-based drugs: with similar therapeutic applications.
The uniqueness of D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- lies in its specific sequence and the resulting biological activity, which can be distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
70138-74-8 |
|---|---|
Molekularformel |
C28H36N6O6 |
Molekulargewicht |
552.6 g/mol |
IUPAC-Name |
(2R)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H36N6O6/c1-17(32-27(39)21(29)14-19-9-11-20(35)12-10-19)26(38)31-16-24(36)33-22(15-18-6-3-2-4-7-18)28(40)34-13-5-8-23(34)25(30)37/h2-4,6-7,9-12,17,21-23,35H,5,8,13-16,29H2,1H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)/t17-,21+,22+,23-/m1/s1 |
InChI-Schlüssel |
BQJQFGPUBRBUBW-LMDOGRNLSA-N |
Isomerische SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@@H]2C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Kanonische SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


